3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole
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Overview
Description
3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole is an organic compound featuring an indazole core substituted with an iodine atom at the 3-position and a trifluoroethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indazole derivatives.
Trifluoroethoxylation: The trifluoroethoxy group is introduced via nucleophilic substitution, often using 2,2,2-trifluoroethanol and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indazole core can be oxidized or reduced, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and iodine substituents on biological activity. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways influenced by the indazole core. Its derivatives might exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the trifluoroethoxy group.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and metabolic stability, while the iodine atom can affect its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methyl-1H-indazole: Similar structure but with a methyl group instead of a trifluoroethoxy group.
5-(2,2,2-Trifluoroethoxy)-1H-indazole: Lacks the iodine atom at the 3-position.
3-Bromo-5-(2,2,2-trifluoroethoxy)-1H-indazole: Similar but with a bromine atom instead of iodine.
Uniqueness
3-Iodo-5-(2,2,2-trifluoroethoxy)-1H-indazole is unique due to the combination of the iodine and trifluoroethoxy substituents. This combination can significantly influence its chemical reactivity, biological activity, and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-iodo-5-(2,2,2-trifluoroethoxy)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)4-16-5-1-2-7-6(3-5)8(13)15-14-7/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBSFWVRCVNKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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